![molecular formula C10H8BrClN2 B1292870 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole CAS No. 1125828-26-3](/img/structure/B1292870.png)
1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole
Overview
Description
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a bromo and chloro group on the phenyl ring, along with a methyl group on the pyrazole ring. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.
Formation of Hydrazone: The aldehyde is reacted with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)-3-methyl-1H-pyrazole
- 1-(2-Bromo-5-fluorophenyl)-3-methyl-1H-pyrazole
- 1-(2-Bromo-5-chlorophenyl)-3-ethyl-1H-pyrazole
Uniqueness: 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can lead to different chemical and biological properties compared to its analogs.
Biological Activity
1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various research studies, case analyses, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Name : this compound
- CAS Number : 1125828-26-3
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from pyrazole structures have shown significant inhibitory effects against A549 (lung cancer) cells with IC50 values ranging from 0.28 µM to 49.85 µM depending on the specific derivative tested .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | A549 | 0.28 | Induces apoptosis |
Compound 2 | NCI-H460 | 48 | Autophagy without apoptosis |
Compound 3 | HepG2 | 0.74 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound exhibits significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives of pyrazole have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .
Derivative | Pathogen | MIC (µg/mL) |
---|---|---|
Derivative A | S. aureus | 0.22 |
Derivative B | E. coli | 0.25 |
Derivative C | Bacillus subtilis | 0.30 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:
- Mechanism : Pyrazoles have been found to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . One study reported that a related pyrazole derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models.
Case Studies and Research Findings
- Case Study on Anticancer Effects : A study by Zheng et al. evaluated a series of pyrazole derivatives for their anticancer activity against different cell lines, revealing that certain compounds could effectively inhibit cancer cell proliferation through apoptosis induction .
- Antimicrobial Evaluation : Another research highlighted the effectiveness of pyrazole derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents .
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-3-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGOGBGVKONDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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